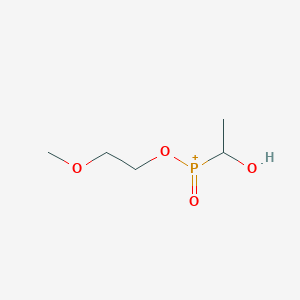
(1-Hydroxyethyl)(2-methoxyethoxy)oxophosphanium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-Hydroxyethyl)(2-methoxyethoxy)oxophosphanium is a chemical compound known for its unique structure and properties It is characterized by the presence of a hydroxyethyl group, a methoxyethoxy group, and an oxophosphanium core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1-Hydroxyethyl)(2-methoxyethoxy)oxophosphanium typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of hydroxyethylphosphine with methoxyethanol in the presence of a suitable catalyst. The reaction is carried out under an inert atmosphere to prevent oxidation and is typically performed at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure high yield and purity. The compound is then purified using techniques such as distillation or crystallization.
Análisis De Reacciones Químicas
Types of Reactions
(1-Hydroxyethyl)(2-methoxyethoxy)oxophosphanium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form phosphine derivatives.
Substitution: The hydroxyethyl and methoxyethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of oxides and phosphine oxides.
Reduction: Formation of phosphine derivatives.
Substitution: Formation of substituted phosphonium compounds.
Aplicaciones Científicas De Investigación
(1-Hydroxyethyl)(2-methoxyethoxy)oxophosphanium has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (1-Hydroxyethyl)(2-methoxyethoxy)oxophosphanium involves its interaction with molecular targets through its functional groups. The hydroxyethyl and methoxyethoxy groups facilitate binding to specific sites, while the oxophosphanium core participates in electron transfer processes. These interactions lead to the modulation of biochemical pathways and the exertion of its effects.
Comparación Con Compuestos Similares
Similar Compounds
- (1-Hydroxyethyl)(2-methoxycyclohexyl)oxophosphanium
- 1-Hydroxyethyl-(2-naphthalen-2-ylethoxy)-oxophosphanium
Uniqueness
(1-Hydroxyethyl)(2-methoxyethoxy)oxophosphanium is unique due to its specific combination of functional groups, which confer distinct reactivity and properties. Compared to similar compounds, it offers a balance of stability and reactivity, making it suitable for a wide range of applications.
Propiedades
Número CAS |
88647-84-1 |
|---|---|
Fórmula molecular |
C5H12O4P+ |
Peso molecular |
167.12 g/mol |
Nombre IUPAC |
1-hydroxyethyl-(2-methoxyethoxy)-oxophosphanium |
InChI |
InChI=1S/C5H12O4P/c1-5(6)10(7)9-4-3-8-2/h5-6H,3-4H2,1-2H3/q+1 |
Clave InChI |
QFWPLNUPRKEPON-UHFFFAOYSA-N |
SMILES canónico |
CC(O)[P+](=O)OCCOC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



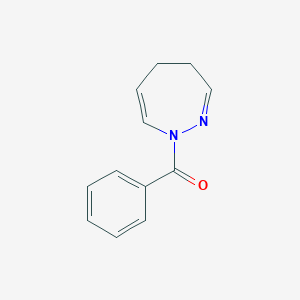
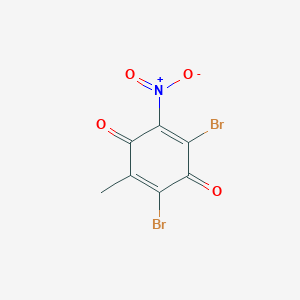
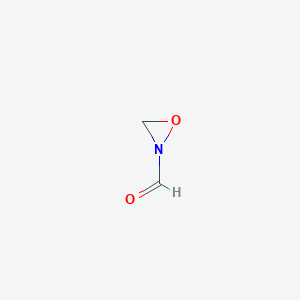
![1,1-Dichloro-5,5,7,7-tetramethyl-4,6-dioxaspiro[2.4]heptane](/img/structure/B14395205.png)
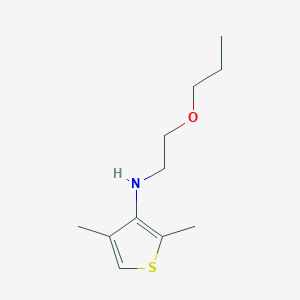
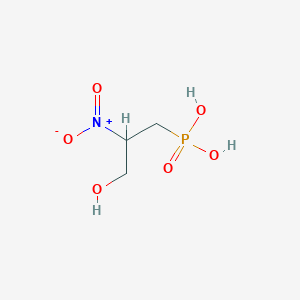
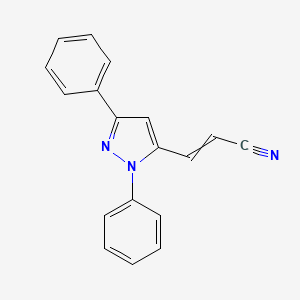
![5-Hydrazinyl-1-phenyl-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B14395222.png)
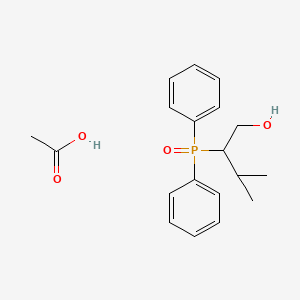

![5-{[4-(Benzyloxy)phenyl]disulfanyl}-3-hydroxy-3-methylpentanoic acid](/img/structure/B14395237.png)
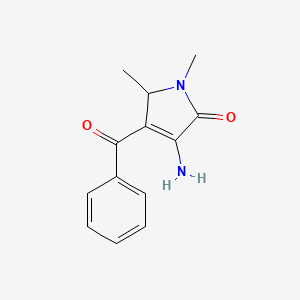
![2,4,6-Trimethoxy-3-[(propan-2-yl)oxy]phenol](/img/structure/B14395249.png)
